molecular formula C14H23ClN6O5 B15130318 [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B15130318
M. Wt: 390.82 g/mol
InChI Key: QVVXYIGEGXLKDM-HNXHQNDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a purine base, a hydroxy group, and an amino acid derivative. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified through a series of reactions to introduce the hydroxy and methoxy groups. The final step involves the coupling of the modified purine base with the amino acid derivative under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the imino group yields an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.

Biology

In biology, [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride is studied for its potential role in cellular processes. Its ability to interact with nucleic acids and proteins makes it a subject of interest in molecular biology research.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable ingredient in various industrial processes.

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride stands out due to its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. Its complex structure and versatile reactivity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H23ClN6O5

Molecular Weight

390.82 g/mol

IUPAC Name

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2R)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-10,21H,3-4,6,15H2,1-2H3,(H2,16,19,22);1H/t8?,9-,10?;/m1./s1

InChI Key

QVVXYIGEGXLKDM-HNXHQNDXSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.